molecular formula C10H10N2O3 B1295933 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione CAS No. 58942-04-4

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Cat. No.: B1295933
CAS No.: 58942-04-4
M. Wt: 206.2 g/mol
InChI Key: GLLIXWMNULCIKR-UHFFFAOYSA-N
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Description

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3. It is known for its diverse biological and physical properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of polymers and other industrial materials.

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic applications. More research is needed to fully understand the biological activities and mechanisms of action of these compounds .

Biochemical Analysis

Biochemical Properties

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific enzymes that are involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in either the activation or inhibition of downstream signaling pathways, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, which can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For instance, the compound may be transported to specific cellular compartments where it exerts its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with hydantoin under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol or water. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction can yield different hydantoin derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione
  • 5-(4-Hydroxyphenyl)methylenehydantoin
  • 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Uniqueness

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is unique due to its specific hydroxyl group positioning and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications. Its distinct structure also contributes to its unique biological activity compared to other similar compounds .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLIXWMNULCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58942-04-4, 67337-72-8
Record name 58942-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research paper tell us about the structure of (S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione?

A1: The research article, "Synthesis, crystal structure, hydrogen bond patterns and Hirshfeld surface analysis of (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4-dione" [], focuses on characterizing the titular compound. The paper describes the successful synthesis of (S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione and delves into its crystal structure analysis. It elucidates the hydrogen bond patterns within the crystal lattice, providing valuable insights into the intermolecular interactions of this compound. Additionally, the study utilizes Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, further enriching our understanding of the compound's structural features and potential behavior in different chemical environments. []

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